molecular formula C17H13FN4O3S B2480043 N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-39-5

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2480043
CAS No.: 851079-39-5
M. Wt: 372.37
InChI Key: ASSWLQHUSCNWPJ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic heterocyclic compound of significant interest in materials science and medicinal chemistry research. This molecule features a multi-heteroatom core, comprising an imidazole ring linked via a thioether bridge to an acetamide group, and substituted with both 4-fluorophenyl and 4-nitrophenyl rings. Its primary documented research application is as a high-performance corrosion inhibitor for mild steel in acidic environments . Electrochemical studies on closely related thiohydantoin derivatives with an arylacetamide nucleus have demonstrated that these compounds can achieve inhibition efficiencies exceeding 92-95% in 1.0 M HCl solutions . The mechanism is attributed to the adsorption of the inhibitor molecule onto the metal surface, forming a protective film. The presence of heteroatoms like sulfur (thioether) and nitrogen (imidazole and nitrophenyl), as well as aromatic systems, facilitates strong chemisorption and physisorption, effectively blocking active sites on the metal surface and mitigating corrosive attack . Beyond corrosion science, the compound's sophisticated structure makes it a valuable building block in organic synthesis, particularly for constructing more complex heterocyclic systems with potential bioactivity. The imidazole-thioacetamide pharmacophore is a recognized scaffold in the development of new therapeutic agents and enzyme inhibitors . Researchers can utilize this compound to explore structure-activity relationships in various fields. This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-12-1-3-13(4-2-12)20-16(23)11-26-17-19-9-10-21(17)14-5-7-15(8-6-14)22(24)25/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSWLQHUSCNWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Nucleophilic Substitution and Condensation Approach

The most widely documented synthesis route involves a four-step sequence starting from 4-fluoroaniline and 4-nitrobenzaldehyde (Figure 1).

Formation of 1-(4-Nitrophenyl)-1H-Imidazole-2-Thiol

The imidazole core is synthesized via a Debus-Radziszewski reaction, where 4-nitrobenzaldehyde reacts with ammonium acetate and thioglycolic acid under refluxing ethanol (78°C, 8 hours). This yields 1-(4-nitrophenyl)-1H-imidazole-2-thiol with a reported purity of 92% (HPLC). The thiol group serves as the nucleophile for subsequent alkylation.

Thioether Formation with Chloroacetamide

The thiol intermediate is reacted with chloroacetamide in the presence of potassium carbonate (K₂CO₃) as a base. Anhydrous dimethylformamide (DMF) is employed as the solvent at 60°C for 12 hours, achieving a 67% yield. The reaction mechanism involves SN2 displacement, where the thiolate anion attacks the electrophilic carbon of chloroacetamide.

Coupling with 4-Fluoroaniline

The final step involves amide bond formation between 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetic acid and 4-fluoroaniline. Carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used with catalytic 4-dimethylaminopyridine (DMAP). This step typically proceeds in dichloromethane at room temperature for 24 hours, yielding the target compound at 58%.

Optimization Strategies:
  • Solvent Selection : Replacing DMF with acetonitrile improves reaction homogeneity but reduces yield to 54%.
  • Catalyst Loading : Increasing DMAP from 5 mol% to 10 mol% elevates yield to 63% but complicates purification.

One-Pot Tandem Synthesis

A streamlined one-pot method has been developed to reduce intermediate isolation steps (Table 1).

Reaction Design

All components—4-nitrobenzaldehyde, 4-fluoroaniline, ammonium acetate, thioglycolic acid, and chloroacetamide—are combined in a single reactor. The process employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and uses toluene/water biphasic conditions at 85°C for 16 hours.

Yield and Scalability

Initial yields are modest (42%), but microwave-assisted heating (100°C, 2 hours) enhances yield to 51% with 95% purity. Scaling to 100 g batches introduces challenges in exotherm control, necessitating slow reagent addition over 3 hours.

Advantages Over Multi-Step Methods:
  • Time Efficiency : Reduces synthesis time from 44 hours (multi-step) to 18 hours.
  • Cost-Effectiveness : Eliminates intermediate purification, lowering solvent consumption by 60%.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques have been adapted for combinatorial libraries, using Wang resin as the support matrix.

Immobilization of 4-Fluoroaniline

The resin-bound 4-fluoroaniline is prepared by treating Wang resin with 4-fluoroaniline-HCl in the presence of diisopropylcarbodiimide (DIC). Loading capacities range from 0.8–1.2 mmol/g.

Sequential Functionalization

  • Imidazole-Thiol Coupling : A solution of 1-(4-nitrophenyl)-1H-imidazole-2-thiol and iodoacetamide in DMF is agitated with the resin at 50°C for 8 hours.
  • Cleavage and Isolation : Trifluoroacetic acid (TFA)/dichloromethane (1:9 v/v) cleaves the product, yielding 85% purity after HPLC purification.

Applications in Drug Discovery

This method enables rapid synthesis of 120 analogs/week, facilitating structure-activity relationship (SAR) studies. However, initial equipment costs are prohibitive for small-scale laboratories.

Comparative Analysis of Synthesis Methods

Parameter Multi-Step One-Pot Solid-Phase
Total Yield (%) 58 51 72
Time (hours) 44 18 24
Purity (%) 92 95 85
Scalability Moderate High Low
Cost per Gram (USD) 120 90 250

Key Findings :

  • The multi-step method remains the gold standard for academic research due to its reproducibility.
  • Solid-phase synthesis excels in throughput but suffers from high resin costs.
  • One-pot synthesis is optimal for industrial applications prioritizing speed over yield.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Thioether Formation

The alkylation step is prone to disulfide byproduct formation due to thiol oxidation. Adding reducing agents like tris(2-carboxyethyl)phosphine (TCEP) at 5 mol% suppresses disulfide formation, improving yield by 14%.

Nitro Group Reduction

Under acidic conditions, the 4-nitrophenyl group may partially reduce to 4-aminophenyl. Maintaining pH >6 with sodium bicarbonate minimizes this side reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium catalysts can reduce the nitro group to an amine.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been evaluated for various biological activities, including:

  • Antimicrobial Properties : Research has indicated that derivatives of imidazole compounds exhibit antimicrobial effects against a range of pathogens. The specific compound may demonstrate activity against resistant strains of bacteria and fungi.
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell proliferation.
  • Enzyme Inhibition : The imidazole ring is known for its ability to inhibit various enzymes, including kinases and phosphatases, which play critical roles in signaling pathways associated with cancer and other diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer properties of this compound in vitro. The compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer, with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. Results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; IC50 values: 10-30 µM
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits key kinases involved in cell signaling

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

  • Compound 4j (): N-(4-Fluorophenyl)-2-(4-(((1,4,5-triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide shares the fluorophenyl-acetamide moiety but incorporates a triazole ring and a triphenylimidazole group. This increases molecular weight (C₃₄H₂₅FN₆OS vs. Its synthesis yield (86%) and melting point (126–127°C) suggest moderate crystallinity compared to simpler analogs .
  • Compound 3 ():
    2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-fluorophenyl)acetamide replaces the nitrophenyl-imidazole with a benzoyl-benzimidazole system. The higher melting point (182–185°C) and distinct IR bands (e.g., C=O at 1652 cm⁻¹) indicate stronger intermolecular forces, possibly due to the benzimidazole’s planar structure .

Pharmacophore and Electronic Effects

  • Thioether Bridge : Present in all compared compounds, this group enhances conformational flexibility and sulfur-mediated interactions (e.g., covalent binding to cysteine residues) .
  • Nitro vs.

Biological Activity

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a unique structure that incorporates a fluorophenyl group, a nitrophenyl group, and an imidazole ring. Its molecular formula is C17H13FN4O3SC_{17}H_{13}FN_4O_3S .

Target Interactions

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes such as α-glucosidase . This interaction can lead to significant changes in enzyme activity, potentially impacting metabolic pathways related to carbohydrate processing .

Biochemical Pathways

The compound's interaction with α-glucosidase suggests a role in modulating glucose metabolism. By inhibiting this enzyme, this compound could contribute to lowering blood sugar levels, making it a candidate for further exploration in diabetes management .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives of imidazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as Notch-AKT .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
ZQL-4cBreast CancerInduces apoptosis via ROS production
Compound AVarious CancersInhibits Notch-AKT signaling
N-(4-fluorophenyl)...TBDPotential α-glucosidase inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to this compound:

  • Anticancer Activity : A study reported that certain imidazole derivatives exhibited significant cytotoxic effects against breast cancer cells by disrupting cell cycle progression and promoting apoptosis through oxidative stress mechanisms .
  • Enzyme Inhibition : Investigations into related compounds revealed that they could act as inhibitors of α-glucosidase, suggesting potential applications in managing diabetes .
  • Metabolic Stability : Research on structurally similar compounds indicated improved metabolic stability when modified at specific positions on the phenyl ring, enhancing their therapeutic profiles .

Q & A

Q. What are the key considerations for synthesizing N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Imidazole core formation : Cyclization of substituted phenyl groups with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Thioacetamide linkage : Reacting the imidazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .
    Critical parameters : Temperature control, inert atmosphere (N₂), and solvent selection to minimize side reactions.

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and analytical methods:

  • NMR : Confirm substituent positions via ¹H (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C (e.g., C=O at ~167 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₂FN₄O₃S: 379.0662) .
  • Elemental analysis : Ensure C, H, N, S content matches theoretical values (±0.3%) .

Q. What preliminary biological assays are recommended for initial screening?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, C6) with IC₅₀ values <20 µg/mL indicating potential .
  • Enzyme inhibition : Test against BACE1 (Alzheimer’s target) or COX-1/2 (inflammatory markers) at 10–100 µM concentrations .
  • Antimicrobial screening : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Key structure-activity relationship (SAR) insights from analogous compounds:

Substituent Effect on Activity Reference
4-Nitrophenyl (imidazole)Enhances electron-withdrawing effects, improving enzyme inhibition (e.g., BACE1 IC₅₀ ↓30%) .
4-Fluorophenyl (acetamide)Increases lipophilicity (logP ↑0.5), boosting membrane permeability .
Thioether linkageStabilizes metabolite binding to catalytic cysteine residues in enzymes .

Methodological tip : Use computational docking (AutoDock Vina) to predict binding modes before synthesizing derivatives .

Q. How can researchers resolve contradictions in biological data across studies?

Example: Discrepancies in IC₅₀ values for cytotoxicity may arise from:

  • Cell line variability : HepG2 vs. C6 tumor models differ in drug-metabolizing enzyme expression .
  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
    Solution : Standardize protocols (e.g., CLSI guidelines) and validate results across ≥3 independent replicates .

Q. What advanced techniques optimize pharmacokinetic properties?

  • Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., imidazole ring oxidation) .
  • Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation to increase aqueous solubility (>1 mg/mL) .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (aim for >5% to ensure efficacy) .

Data Contradiction Analysis

Q. Why do similar compounds show divergent enzyme inhibition profiles?

  • Case : A chloro-substituted analog showed 10x lower BACE1 activity than the nitro derivative.
  • Root cause : Nitro groups enhance π-π stacking with Tyr71 in BACE1, while chloro groups induce steric clashes .
  • Validation : X-ray crystallography (SHELX-refined structures) confirms binding pose differences .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

Intermediate Role Optimal Yield
1-(4-Nitrophenyl)-1H-imidazole-2-thiolCore scaffold68%
2-Chloro-N-(4-fluorophenyl)acetamideThioether precursor82%

Q. Table 2. Comparative Bioactivity of Analogues

Compound IC₅₀ (COX-1, µM) IC₅₀ (COX-2, µM)
Parent compound12.3 ± 1.58.7 ± 0.9
4-Methoxyphenyl derivative25.1 ± 2.118.4 ± 1.7
3-Trifluoromethyl analog9.8 ± 0.86.2 ± 0.5

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